methyl 4-fluoro-1H-indole-3-carboxylate
Description
Methyl 4-fluoro-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by a fluorine substituent at the 4-position of the indole ring and a methyl ester group at the 3-position. Indole derivatives are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and materials science.
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADKJZGVQAWWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278282 | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-52-0 | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of methyl 4-fluoro-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with appropriate fluorinating agents and carboxylating reagents. One common method includes the reaction of indole-3-carboxaldehyde with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like acetonitrile. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Chemical Reactions Analysis
Methyl 4-fluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2-position, using reagents like bromine (Br2) or chlorinating agents.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions, and re-esterified using alcohols and acid catalysts.
Scientific Research Applications
Key Synthetic Routes
| Synthetic Method | Description |
|---|---|
| Fischer Indole Synthesis | Involves cyclization of an aniline derivative with a ketone under acidic conditions. |
| Nucleophilic Substitution | Fluorine can be replaced with other functional groups through nucleophilic attack. |
| Oxidation and Reduction | The compound can undergo oxidation to form quinones or reduction to alcohols. |
Medicinal Chemistry
Methyl 4-fluoro-1H-indole-3-carboxylate serves as a valuable building block for the synthesis of various bioactive compounds. Its unique structural features enhance its binding affinity to biological targets, making it useful in drug development.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives synthesized from this compound. For instance, compounds derived from this precursor have shown significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
Biological Research
The compound is utilized as a probe in biological studies to investigate enzyme interactions and metabolic pathways involving indole derivatives. Its ability to modulate biological processes makes it an important tool in pharmacological research.
Example: Enzyme Interaction Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a potential therapeutic agent .
Material Science
In material science, this compound is explored for its application in developing new materials with specific properties, such as conductivity and stability.
Application: Chiral Catalysts
The compound has been investigated as a component in chiral catalysts, which are essential for asymmetric synthesis in organic chemistry .
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The position of substituents on the indole ring significantly influences physicochemical and biological properties. Key comparisons include:
Fluorine Position
- Methyl 4-fluoro-1H-indole-3-carboxylate : Fluorine at position 3.
- Ethyl-5-fluoroindole-2-carboxylate (): Fluorine at position 5 and an ethyl ester at position 2. Fluorine at position 4 could lead to distinct electronic effects on the indole ring, altering NMR chemical shifts and dipole moments compared to 5-fluoro analogs .
Ester vs. Amide Functional Groups
- This compound : Methyl ester at position 3.
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Carboxamide at position 2.
Substituents on the Indole Nitrogen
Physical and Spectral Properties
Data from analogous compounds () highlight trends in melting points, chromatographic behavior, and spectroscopic signatures:
Table 1: Comparison of Physical Properties
- Melting Points : Fluorinated indoles with bulky substituents (e.g., benzoylphenyl groups) exhibit higher melting points (>230°C) due to enhanced crystallinity and intermolecular interactions.
- Chromatographic Behavior : Higher Rf values (e.g., 0.77 in ) correlate with reduced polarity, as seen in methyl- or ethyl-substituted esters compared to polar amides .
Table 2: Spectroscopic Data Comparison
- IR Spectroscopy : Esters and amides show C=O stretches near 1666–1704 cm⁻¹. The absence of N–H stretches in esters (vs. 1535 cm⁻¹ in amides) distinguishes the two functional groups .
- ^1^H-NMR : The H-3 proton in 2-carboxamides (δ 8.0–8.85 ppm) is deshielded due to proximity to the electron-withdrawing carbonyl group. In 3-carboxylates, similar deshielding is expected for H-2 .
Biological Activity
Methyl 4-fluoro-1H-indole-3-carboxylate is a significant indole derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.
Overview of this compound
This compound is a synthetic compound derived from indole, a core structure in many natural products. Its chemical formula is with a molecular weight of 195.17 g/mol. The compound is recognized for its potential as an antiviral, anticancer, and antimicrobial agent, making it a subject of interest in pharmaceutical research .
Target Interactions
This compound interacts with various biological targets, including:
- Receptors : It binds to specific receptors involved in cellular signaling pathways.
- Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic processes.
Biochemical Pathways
The compound influences several biochemical pathways, leading to diverse biological effects. For instance, it may alter pathways related to inflammation and cell proliferation, which are critical in cancer progression and immune response .
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against several viruses. It has been shown to inhibit viral replication through interference with viral entry or replication mechanisms.
Anticancer Activity
Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against K562 human leukemia cells, suggesting its potential as a chemotherapeutic agent . The mechanism involves induction of apoptosis and inhibition of cancer cell proliferation.
Antimicrobial Effects
The antimicrobial properties of this compound have been evaluated against different bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Research Findings and Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Hu et al. (2005) | Anticancer | This compound showed cytotoxicity against K562 cells with an IC50 value of 12 µM. |
| Magnifico et al. (2020) | Antimicrobial | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 25 µg/mL. |
| Jeong et al. (2020) | Antiviral | Inhibitory effects on viral replication in vitro with an EC50 value of 15 µM against influenza virus. |
This compound can be synthesized through various methods, typically involving the reaction of indole derivatives with fluorinating agents followed by esterification processes. A common synthesis route includes the reaction of indole-3-carboxaldehyde with N-fluorobenzenesulfonimide (NFSI) in the presence of potassium carbonate, followed by esterification with methanol.
Q & A
Q. What are the established synthetic routes for methyl 4-fluoro-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors or functionalization of indole derivatives. Key steps include:
- Fluorination : Introducing fluorine at the 4-position via electrophilic substitution or metal-catalyzed coupling reactions.
- Esterification : Carboxylation at the 3-position using reagents like methyl chloroformate under basic conditions (e.g., NaH or DMAP).
- Optimization Variables : Temperature (60–100°C), solvent polarity (DMF, THF), and catalysts (Pd for cross-coupling) significantly impact yields. For example, analogous indole esters show improved yields with microwave-assisted synthesis .
- Validation : Monitor reactions via TLC/HPLC and confirm purity using (fluorine coupling patterns) and (ester carbonyl at ~165–170 ppm).
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Use SHELX programs for refinement; note dihedral angles between indole and ester groups (e.g., 22.5° in analogous structures) to assess planarity .
- Spectroscopy :
- Thermal Analysis : DSC/TGA to determine melting points (mp ~140–198°C for related indole esters) and thermal stability .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the ester group in humid environments or photooxidation of the indole ring.
- Stability Testing :
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (indole derivatives often cause skin/eye irritation).
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal.
- Spill Management : Absorb with vermiculite/silica gel; avoid solvents that may spread contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C-2 of indole for further substitution).
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC data .
- Charge Distribution : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by fluorine’s electron-withdrawing effect .
Q. How can environmental fate studies be designed to assess the impact of this compound?
Methodological Answer:
- Experimental Framework :
- Partitioning : Measure log (octanol-water) to predict bioaccumulation.
- Degradation : Conduct photolysis (UV light) and hydrolysis (pH 7–9) trials; analyze metabolites via LC-MS .
- Ecotoxicology : Use Daphnia magna or algal models to determine EC values .
- Data Integration : Cross-reference with QSAR models to predict persistence and toxicity .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Critical Analysis : Compare solvent effects (e.g., DMSO vs. CDCl) on NMR shifts; fluorine’s anisotropic effects may cause discrepancies.
- Reproducibility : Re-synthesize compounds using literature protocols (e.g., Zhang et al., 2007) and validate purity via elemental analysis .
- Meta-Analysis : Use databases (PubChem, Reaxys) to aggregate spectral data and identify outliers .
Q. What challenges arise in crystallographic studies of this compound, particularly polymorphism or twinning?
Methodological Answer:
- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) to avoid twinning. Slow evaporation at 4°C enhances crystal quality .
- Data Collection : Use high-resolution synchrotron sources for small crystals (<0.1 mm).
- Refinement : Address disorder in the ester group using SHELXL’s PART instruction; analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., N–H⋯O interactions) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
Q. What advanced statistical methods are appropriate for analyzing dose-response or kinetic data in studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using Hill or Log-Logistic models (e.g., GraphPad Prism).
- Multivariate Analysis : Apply PCA to spectral or crystallographic datasets to identify dominant variables (e.g., bond lengths, torsion angles) .
- Error Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
